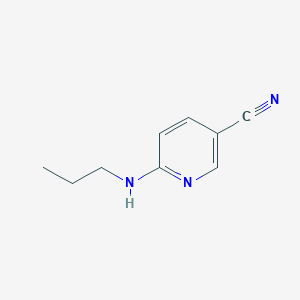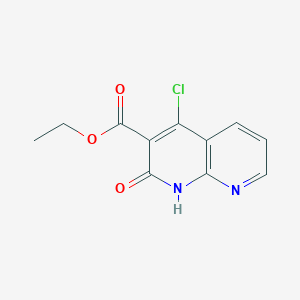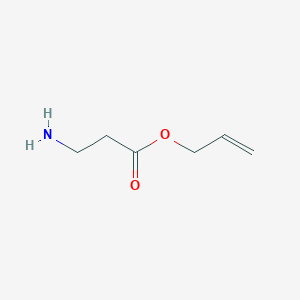
Allyl 3-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-aminopropanoate is an organic compound that features both an allyl group and an amino group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the reductive amination of this compound with a suitable aldehyde or ketone . Another method includes the condensation of this compound with carboxylic acids or their derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as nickel or palladium to facilitate the reaction under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Allyl 3-aminopropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .
Comparación Con Compuestos Similares
3-Aminopropanoic acid: This compound is structurally similar but lacks the allyl group.
Allyl amine: Another similar compound, which features an allyl group attached to an amine.
Uniqueness: Allyl 3-aminopropanoate is unique due to its combination of an allyl group and an amino group on a propanoate backbone. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
prop-2-enyl 3-aminopropanoate |
InChI |
InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2 |
Clave InChI |
PWCFLPWPZDNXFL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


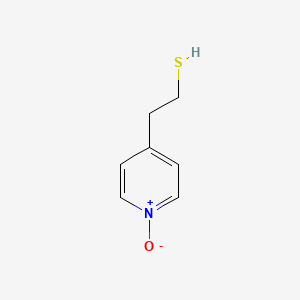

![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
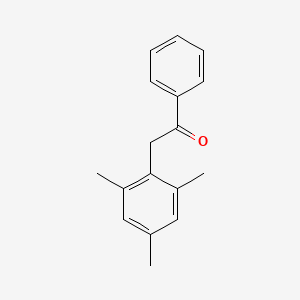
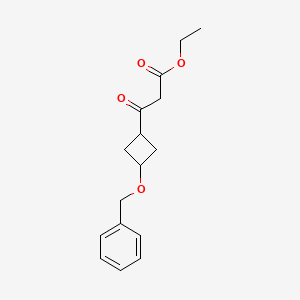
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
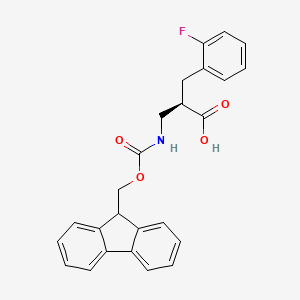
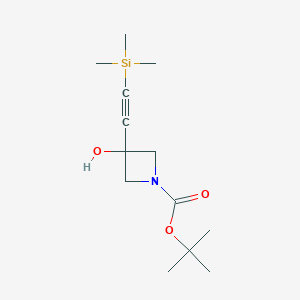
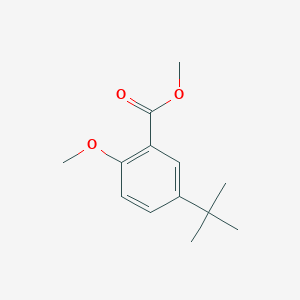

![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
